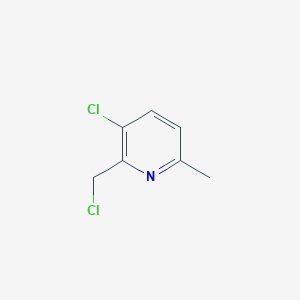
3-Chloro-2-(chloromethyl)-6-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-(chloromethyl)-6-methylpyridine , also known by its chemical formula C₈H₈Cl₂N , is a heterocyclic compound. It features a pyridine ring with chlorine and methyl substituents. The presence of chloromethyl groups makes it reactive and interesting for various applications.
Synthesis Analysis
The synthesis of 3-Chloro-2-(chloromethyl)-6-methylpyridine involves several steps. One common method is the reaction of 2-methyl-6-chloropyridine with chloroacetyl chloride . This process yields the desired compound, which can then be purified and characterized.
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-(chloromethyl)-6-methylpyridine consists of a six-membered pyridine ring with chlorine and methyl groups attached. The chloromethyl substituents enhance its reactivity and make it suitable for various chemical transformations.
Chemical Reactions Analysis
- Hydrolysis : The chloromethyl groups can undergo hydrolysis in the presence of water, leading to the formation of hydroxymethylpyridine derivatives.
- Substitution Reactions : The chloromethyl groups are susceptible to nucleophilic substitution reactions. For example, they can react with amines or other nucleophiles.
- Oxidation : Oxidation of 3-Chloro-2-(chloromethyl)-6-methylpyridine can yield various chlorinated products, such as chloroacetone and formyl chloride.
Physical And Chemical Properties Analysis
- Melting Point : Approximately -14°C .
- Boiling Point : Around 138°C .
- Density : 1.08 g/mL at 25°C.
- Refractive Index : 1.4753 at 20°C.
Safety And Hazards
- Flammability : Autoignition temperature is 896°F .
- Explosive Limits : 8.1% .
- Health Hazards : May cause skin and eye irritation. Handle with care.
- Environmental Impact : The oxidation products may affect the ozone layer.
Direcciones Futuras
Research on 3-Chloro-2-(chloromethyl)-6-methylpyridine should explore:
- Applications : Investigate its potential in drug synthesis, polymer chemistry, and materials science.
- Environmental Fate : Study its behavior in the atmosphere and its impact on air quality and climate.
Propiedades
IUPAC Name |
3-chloro-2-(chloromethyl)-6-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-5-2-3-6(9)7(4-8)10-5/h2-3H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUIZEWLIWITRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Cl)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(chloromethyl)-6-methylpyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

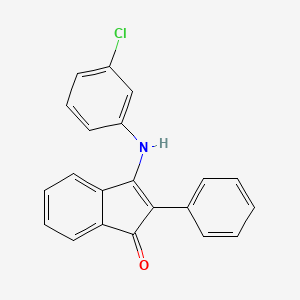
![N-[3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propyl]prop-2-enamide](/img/structure/B2384332.png)
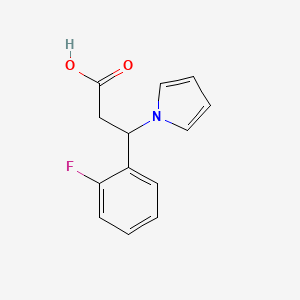
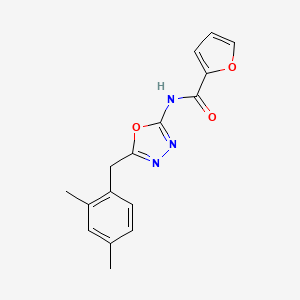
![1,3-Diiodoimidazo[1,5-a]pyridine](/img/structure/B2384337.png)
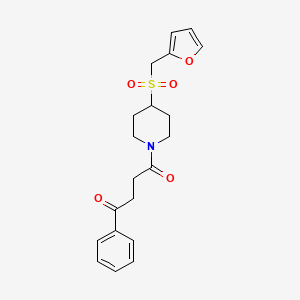
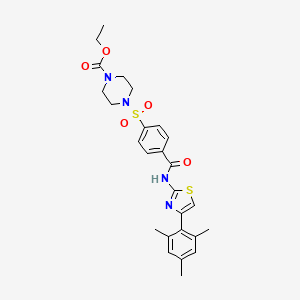
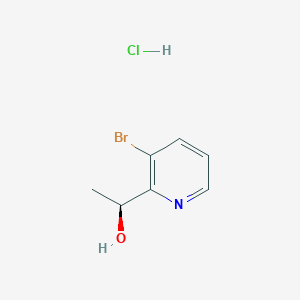
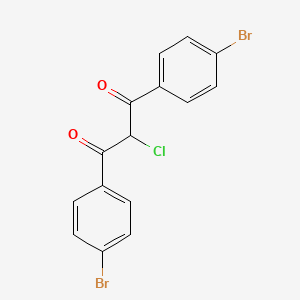
![Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate](/img/structure/B2384346.png)
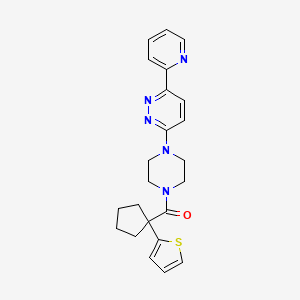
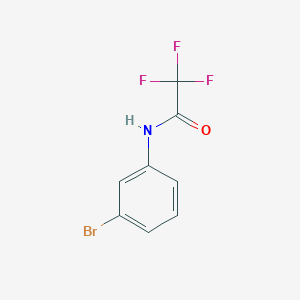
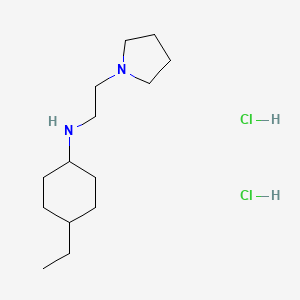
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide](/img/structure/B2384352.png)